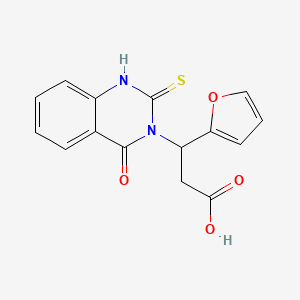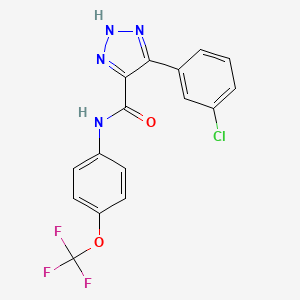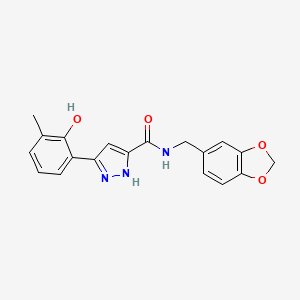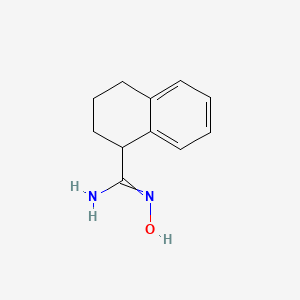
3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid is a complex organic compound that features a furan ring, a quinazolinone moiety, and a propanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Quinazolinone Moiety: This can be achieved by reacting anthranilic acid derivatives with isothiocyanates under specific conditions.
Coupling Reactions: The furan and quinazolinone intermediates are then coupled using appropriate reagents and catalysts to form the desired compound.
Final Acidification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation Products: Furanones, quinazolinone oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Halogenated, alkylated, or acylated derivatives of the parent compound.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(furan-2-yl)-3-(4-oxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid: Lacks the thioxo group.
3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid: Has a butanoic acid group instead of propanoic acid.
3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid: Contains an acetic acid group.
Uniqueness
The presence of both the furan and quinazolinone moieties, along with the thioxo group, makes 3-(furan-2-yl)-3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C15H12N2O4S |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
3-(furan-2-yl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H12N2O4S/c18-13(19)8-11(12-6-3-7-21-12)17-14(20)9-4-1-2-5-10(9)16-15(17)22/h1-7,11H,8H2,(H,16,22)(H,18,19) |
Clé InChI |
ZBFNAOJTFAMHNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C(CC(=O)O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B14099245.png)
![3-(4-chlorobenzyl)-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14099250.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099251.png)
![7-Chloro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099259.png)
![1-(4-fluorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14099272.png)

![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099287.png)
![8-chloro-7-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14099295.png)

![2-(3-Methoxypropyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099303.png)
![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14099314.png)


![2-[(2,6-Dimethylphenyl)amino]-N,N,N-trimethyl-2-oxoethaniminiumchloride](/img/structure/B14099330.png)
